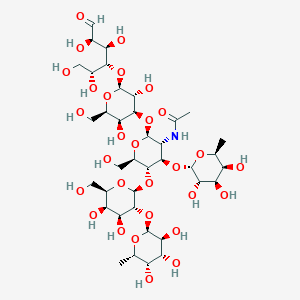
Lewis Y hexasaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lewis Y hexasaccharide is a complex carbohydrate molecule that belongs to the Lewis blood group oligosaccharides family. These oligosaccharides are ceramide-containing glycosphingolipids found on the exterior of healthy and disease-derived cells. This compound is particularly notable for its role as a tumor marker and is being explored as a potential cancer vaccine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lewis Y hexasaccharide involves the assembly of monosaccharide building blocks. Automated solid-phase oligosaccharide synthesis is a common method used to prepare this compound. This method allows for the rapid assembly of defined oligosaccharides using a set of monosaccharide building blocks . The process typically involves the sequential addition of monosaccharides to a growing chain, with each step being carefully controlled to ensure the correct structure is formed.
Industrial Production Methods: Industrial production of this compound is still in the research and development phase. the use of automated synthesizers has made it possible to produce this compound on a larger scale. These synthesizers can be operated by non-specialists, making the production process more accessible and efficient .
Chemical Reactions Analysis
Types of Reactions: Lewis Y hexasaccharide can undergo various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Lewis Y hexasaccharide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying carbohydrate synthesis and reactions. In biology, it plays a crucial role in cell adhesion and signaling processes. In medicine, this compound is being explored as a potential cancer vaccine due to its role as a tumor marker . Additionally, it has applications in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Lewis Y hexasaccharide involves its interaction with selectin ligands on the surface of cells. This interaction mediates adhesion between tumor cells and the endothelium, facilitating the spread of cancer cells . The molecular targets and pathways involved in this process include various cell surface receptors and signaling molecules that regulate cell adhesion and migration.
Comparison with Similar Compounds
Similar compounds include Sialyl Lewis A, Sialyl Lewis X, Lewis X, and Lewis A . These compounds share structural similarities but differ in their specific monosaccharide components and linkages. Lewis Y hexasaccharide is unique in its specific structure and its role as a tumor marker, making it a valuable target for cancer research and therapeutic development .
Properties
CAS No. |
62469-99-2 |
|---|---|
Molecular Formula |
C38H65NO29 |
Molecular Weight |
999.9 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C38H65NO29/c1-9-18(48)23(53)26(56)35(59-9)66-31-17(39-11(3)45)34(67-32-22(52)15(7-43)61-37(28(32)58)64-29(13(47)5-41)20(50)12(46)4-40)63-16(8-44)30(31)65-38-33(25(55)21(51)14(6-42)62-38)68-36-27(57)24(54)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33+,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
SGJFQKVFOUQOTE-URTONSIPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)CO)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



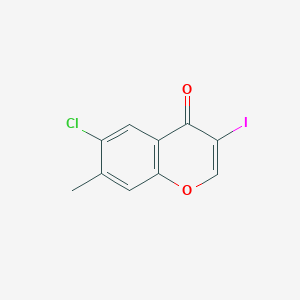

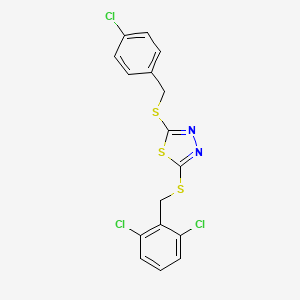
![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)
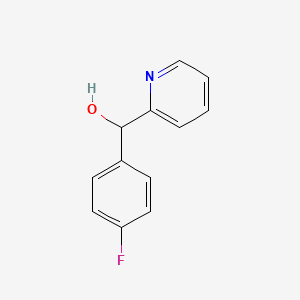
![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)
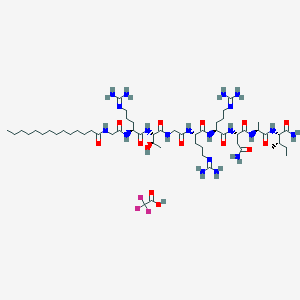
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)


![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)
